

Application Notes and Protocols: Transendothelial Electrical Resistance (TER) Assay with FTY720 (S)-Phosphate

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Compound of Interest

Compound Name: FTY720 (S)-Phosphate

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These application notes provide a comprehensive guide to utilizing the Transendothelial Electrical Resistance (TER) assay for assessing the impact of **FTY720 (S)-Phosphate** on endothelial barrier function. This document includes an overview of the underlying principles, detailed experimental protocols, and expected outcomes.

Introduction

The integrity of the endothelial barrier is crucial for vascular homeostasis. A compromised barrier is implicated in various pathological conditions, including inflammation, sepsis, and tumor metastasis. The TER assay is a non-invasive, quantitative method used to measure the electrical resistance across a confluent monolayer of endothelial cells cultured on a porous membrane. This resistance is a direct indicator of the tightness of the intercellular junctions and, consequently, the integrity of the endothelial barrier.

FTY720 (Fingolimod) is an immunomodulatory drug that, upon phosphorylation in vivo by sphingosine kinase 2, becomes FTY720-Phosphate. The (S)-enantiomer, **FTY720 (S)-Phosphate**, is the active form that acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, particularly S1P receptor 1 (S1P1). Activation of S1P1 on endothelial cells is known to enhance barrier function.^[1] These notes detail the use of the TER assay to quantify the barrier-enhancing effects of **FTY720 (S)-Phosphate**.

Principle of the TER Assay

The TER assay measures the electrical resistance of a cell monolayer grown on a semi-permeable membrane insert. An AC current is passed across the cell layer using electrodes placed in the apical (upper) and basolateral (lower) chambers of the insert system. The measured resistance reflects the ion flow through the paracellular pathway (between the cells). A higher TER value indicates tighter cell junctions and a more intact barrier.

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of FTY720 and its phosphorylated form on endothelial barrier function as measured by TER.

Table 1: Dose-Dependent Effects of FTY720 on Endothelial TER

Cell Type	Compound	Concentration Range	Effect on TER	Reference
Human Umbilical Vein Endothelial Cells (HUVEC)	FTY720	0.01 - 1 μ M	Barrier protective	[2]
Human Umbilical Vein Endothelial Cells (HUVEC)	FTY720	> 1 μ M	Irreversible barrier breakdown	[2]
Human Microvascular Endothelial Cells (HMVEC)	FTY720	100 nM	TER augmentation	[3]
Human Pulmonary Artery Endothelial Cells	FTY720 (S)-Phosphate	1 μ M	Barrier enhancement	[4]

Table 2: Time-Course of FTY720-Mediated TER Changes

Cell Type	Compound & Concentration	Incubation Time	Peak TER Effect	Reference
Human Microvascular Endothelial Cells (HMVEC)	FTY720 (100 nM)	3 hours	Significant TER increase	[3]
Human Pulmonary Artery Endothelial Cells	FTY720	Within 60 minutes	Maximal TER change observed	[5]

Experimental Protocols

This section provides a detailed methodology for performing a TER assay with **FTY720 (S)-Phosphate** using human umbilical vein endothelial cells (HUVECs) as a model.

Materials

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Cell culture inserts (e.g., Transwell®) with a pore size of 0.4 µm
- 24-well companion plates
- **FTY720 (S)-Phosphate**
- Sterile, deionized water or DMSO for dissolving **FTY720 (S)-Phosphate**
- TER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes)
- Sterile phosphate-buffered saline (PBS)
- 70% Ethanol for electrode sterilization

Procedure

1. Cell Seeding and Culture

a. Culture HUVECs in T-75 flasks until they reach 80-90% confluency. b. Pre-coat the apical side of the cell culture inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen) according to the manufacturer's instructions to promote cell attachment and monolayer formation. c. Harvest HUVECs using a gentle dissociation reagent (e.g., Trypsin-EDTA). d. Seed the HUVECs onto the apical chamber of the pre-coated inserts at a high density (e.g., 1×10^5 cells/cm²) to ensure the formation of a confluent monolayer. e. Add fresh culture medium to both the apical and basolateral chambers. f. Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. g. Change the medium every 2-3 days until a stable, high TER value is achieved, indicating the formation of a tight monolayer. This typically takes 3-5 days.

2. Preparation of **FTY720 (S)-Phosphate** Working Solutions

a. **FTY720 (S)-Phosphate** is typically soluble in sterile water.[4] Prepare a stock solution (e.g., 1 mM) and sterilize it by filtration through a 0.22 µm filter. b. Note that the compound may be unstable in solution, so it is recommended to prepare it freshly.[4] c. On the day of the experiment, prepare serial dilutions of the **FTY720 (S)-Phosphate** stock solution in fresh, pre-warmed endothelial cell growth medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

3. TER Measurement Procedure

a. Before measurement, sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15-20 minutes, followed by rinsing with sterile PBS and then with culture medium to remove any residual ethanol. b. Allow the cell culture plates to equilibrate to room temperature for at least 30 minutes before taking measurements, as temperature fluctuations can affect TER readings. c. Measure the baseline TER of the endothelial cell monolayers. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are positioned consistently in each well to minimize variability. d. After recording the baseline TER, carefully remove the medium from the apical chamber and replace it with the medium containing the different concentrations of **FTY720 (S)-Phosphate**. Include a vehicle control (medium with the same concentration of the solvent used for **FTY720 (S)-Phosphate**).

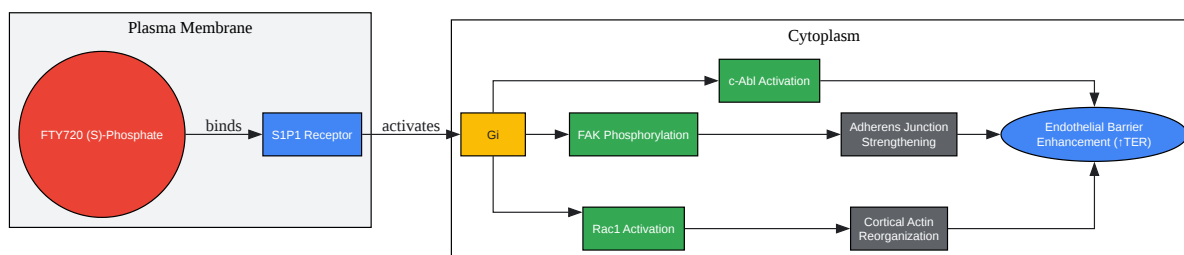
e. Record TER measurements at various time points after the addition of the compound (e.g., 0, 1, 2, 4, 6, 12, and 24 hours) to determine the time-course of the effect.

4. Data Analysis

a. To obtain the net TER of the cell monolayer, subtract the resistance of a blank insert (an insert without cells but with medium) from the measured TER values. b. Normalize the net TER values by multiplying by the surface area of the insert membrane (in cm^2). The result is expressed in $\Omega \cdot \text{cm}^2$. c. The results can be presented as the percentage change in TER relative to the baseline measurement or as the absolute TER values over time.

Mandatory Visualizations

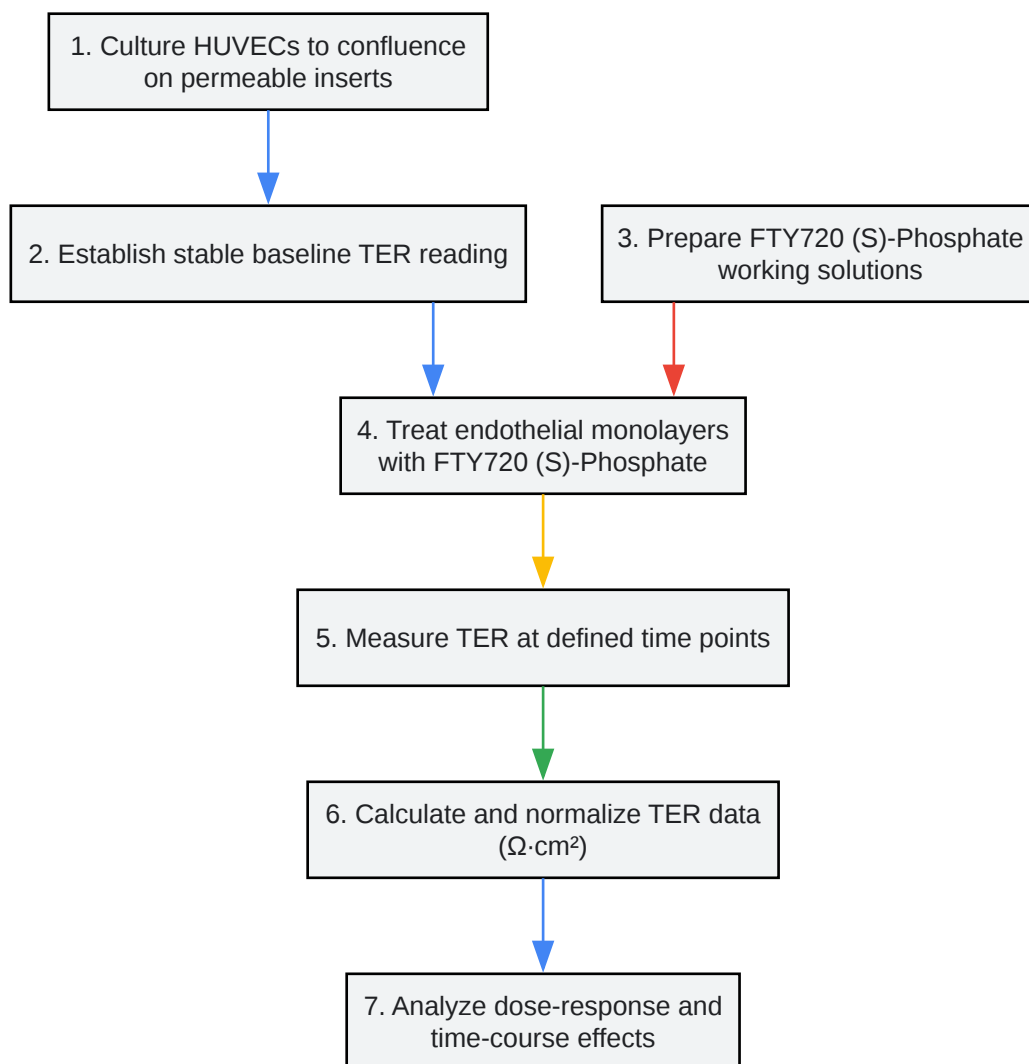
Signaling Pathway of FTY720 (S)-Phosphate in Endothelial Cells



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Caption: **FTY720 (S)-Phosphate** signaling pathway in endothelial cells.

Experimental Workflow for TER Assay



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Caption: Experimental workflow for the TER assay.

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